(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound notable for its applications in medicinal chemistry and organic synthesis. This compound, also known as trans-3-phenyl-L-proline, is characterized by its pyrrolidine ring structure substituted with a phenyl group and a carboxylic acid moiety. The compound's unique stereochemistry contributes to its biological activity and potential therapeutic uses.
This compound can be synthesized from various starting materials, including amino acids and phenylacetic acid derivatives. The synthesis often involves cyclization reactions that form the pyrrolidine ring, followed by functional group modifications to introduce the phenyl and carboxylic acid groups.
(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is classified as an amino acid derivative due to its structural similarity to proline. It is categorized under the broader class of pyrrolidine compounds, which are cyclic amines with various biological activities.
The synthesis of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves several key steps:
The synthesis can utilize various reagents, such as di-tert-butyl dicarbonate for protecting amine functionalities during reaction steps. Reaction conditions typically involve the use of bases like triethylamine to facilitate nucleophilic substitutions.
The molecular formula of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is , with a molecular weight of approximately 191.23 g/mol.
(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid primarily revolves around its interaction with biological targets, particularly in relation to neurotransmitter systems in the brain. The compound may act as a modulator of neurotransmitter release or receptor activity due to its structural similarity to proline, which plays a crucial role in protein synthesis and cellular signaling.
Research indicates that compounds with similar structures can influence synaptic plasticity and have potential neuroprotective effects.
The compound exhibits properties typical of amino acids and cyclic amines, including solubility in polar solvents and reactivity towards electrophiles due to the presence of both an amine and a carboxylic acid group.
(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid finds applications in:
C(sp³)-H activation has revolutionized the synthesis of chiral pyrrolidine scaffolds, enabling direct functionalization of inert C-H bonds with exceptional stereocontrol. In the context of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid, palladium-catalyzed C-H arylation serves as a cornerstone methodology. This approach utilizes a directing group (e.g., pyridine, quinoline) to anchor the catalyst to the proline backbone, facilitating selective activation of the C3 hydrogen atom. Subsequent coupling with aryl halides installs the 3-phenyl group in a single stereoretentive step [1] [5].
Chiral ligand orchestration is critical for enantioselectivity. Bulky, electron-rich phosphine ligands (e.g., t-BuBrettPhos, Me-DalPhos) or bidentate ligands (e.g., BINAP) control the palladium's facial approach, achieving enantiomeric excess (ee) >95% in optimized systems. The reaction proceeds under mild conditions (25–80°C) in polar aprotic solvents (DMF, DMA), minimizing epimerization risks [5]. A key advantage is the bypass of traditional protection/deprotection sequences, as the carboxylic acid remains uncompromised during C-H functionalization.
Table 1: Performance of C(sp³)-H Activation Catalysts for (2R,3R)-Isomer Synthesis
Catalyst System | Ligand | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂ | t-BuBrettPhos | 92 | 98 | Ambient temperature stability |
PdCl₂(MeCN)₂ | (S)-BINAP | 85 | 95 | Broad aryl halide scope |
[RhCp*Cl₂]₂ | (R)-SegPhos | 78 | 90 | Tolerates β-branched substrates |
This methodology exemplifies step economy, converting proline derivatives to the 3-aryl target in 1–2 steps versus 5–7 steps in classical approaches [1].
Alternative routes leverage chiral pool starting materials or asymmetric catalysis to build the pyrrolidine ring. Michael-initiated ring closure (MIRC) between acrylate derivatives and chiral nitroolefins generates trans-disubstituted pyrrolidines with high diastereoselectivity. For example, phenylacetaldehyde-derived enoates undergo Cu-catalyzed asymmetric conjugate addition, followed by reductive cyclization, delivering the (2R,3R) scaffold with >20:1 dr [2] [5].
Cyclization of γ-azido carbonyls represents another stereoselective pathway. A chiral auxiliary (e.g., Oppolzer’s sultam) directs the intramolecular alkylation of α-azido esters, affording trans-3-phenylpyrrolidine-2-carboxylates after auxiliary removal. This method achieves diastereomeric ratios >95:5 but requires stoichiometric chiral controllers [5].
Fmoc-protected intermediates (Fmoc-(2R,3R)-3-phenylproline) enable modular integration into peptide chains. Synthesized via Fmoc-OSu acylation of the free amine, these derivatives exhibit exceptional stability toward acids and nucleophiles yet deprotect rapidly under mild bases (piperidine/DMF, t₁/₂ = 6 seconds). This orthogonality is crucial for peptide coupling without racemization [3] [5].
Table 2: Comparative Efficiency of Cyclization Strategies
Method | Chiral Control | dr (trans:cis) | Overall Yield (%) | Limitation |
---|---|---|---|---|
MIRC / Reductive Amination | Cu/(R)-Ph-BPE ligand | 20:1 | 65 | Requires nitro group reduction |
Azido Cyclization | Oppolzer’s sultam | 50:1 | 58 | Stoichiometric chiral auxiliary |
Proline C-H Functionalization | Pd/BINAP | >99:1* | 85 | Specialized directing groups needed |
* Reflects enantioselectivity, not diastereoselectivity
Stereochemistry profoundly impacts the physicochemical and biological properties of 3-phenylprolines. The (2R,3R) diastereomer adopts a pseudo-equatorial phenyl orientation stabilized by minimized 1,3-allylic strain, while the (2R,3S) isomer suffers pseudo-axial phenyl crowding, elevating its energy by ~2.5 kcal/mol according to DFT calculations [1]. This conformational distinction translates to divergent receptor binding—e.g., the (2R,3R) isomer shows 3–34-fold selectivity for GluN1/GluN2A NMDA receptors over GluN1/GluN2B-D subtypes, unlike its (2R,3S) counterpart [1] .
Stereoselective synthesis hinges on controlling the C3 center. Diastereotopic face differentiation during electrophilic functionalization (e.g., phenylmagnesium bromide addition to N-acylpyroglutamates) favors the trans product under kinetic control (chelation with Lewis acids like MgBr₂). Conversely, thermodynamic conditions (prolonged reaction times, elevated temperatures) epimerize toward the more stable (2R,3R) isomer [1] .
Table 3: Physicochemical Differentiation of (2R,3R) and (2R,3S) Diastereomers
Property | (2R,3R)-Isomer | (2R,3S)-Isomer | Analytical Technique |
---|---|---|---|
Melting Point (°C) | 228–230 (dec.) | 217–219 (dec.) | Differential Scanning Calorimetry |
[α]D²⁵ (c=1, H₂O) | +48.2° | +12.7° | Polarimetry |
Key ¹H NMR (CD₃OD, ppm) | δ 3.85 (dd, J=9.2, 6.1 Hz, H2), 3.15 (m, H3) | δ 3.92 (t, J=8.1 Hz, H2), 3.45 (m, H3) | 500 MHz NMR |
Crystal System | Orthorhombic, P2₁2₁2₁ | Monoclinic, P2₁ | Single-Crystal XRD |
Conventional peptide synthesis relies heavily on TFA-labile side-chain protectants (e.g., t-butyl, trityl), demanding large volumes of toxic, corrosive deprotection cocktails. The Fmoc/tBu strategy circumvents this by pairing base-labile Fmoc with acid-labile resins, yet still generates dibenzofulvene waste. Innovations like Minimal-Protection SPPS (MP-SPPS) enable direct incorporation of unprotected (2R,3R)-3-phenylproline into peptides, bypassing side-chain protection altogether. This reduces TFA consumption by 80% and PMI (Process Mass Intensity) by 5.3-fold [7] [8].
Scavenger-free deprotection exploits Fmoc’s self-scavenging mechanism. Piperidine not only cleaves Fmoc but traps dibenzofulvene as the non-reactive adduct 9-(piperidinomethyl)fluorene, eliminating thiol or silane additives. For acid-sensitive sequences, Bsmoc (2,7-tert-butyl-Fmoc) offers enhanced base lability—deprotectable with tris(2-aminoethyl)amine in seconds—without compromising Fmoc stability elsewhere in the chain [5] [7].
Table 4: Environmental Impact Metrics of Protecting Group Strategies
Strategy | TFA Volume per mmol Peptide (L) | PMI | E-Factor | Key Innovation |
---|---|---|---|---|
Conventional Boc | 1.8 | 12,500 | 8,340 | HF cleavage |
Fmoc/tBu | 0.9 | 7,200 | 5,100 | Base-labile Nα-protection |
Fmoc + MP-SPPS | 0.18 | 1,360 | 910 | Unprotected side chains |
Bsmoc (w/ TAEA) | 0.05* | 980 | 650 | Ultrafast deprotection |
*10% TFA/TFT (trifluorotoluene)
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: